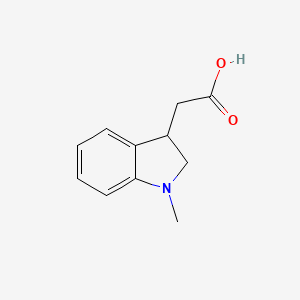

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid

Description

2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 764591-64-2) is a dihydroindole derivative with a methyl group at the N1 position and an acetic acid moiety at the C3 position of the indoline ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . This compound is commercially available and used in life science research, particularly in synthetic chemistry and drug discovery.

Properties

IUPAC Name |

2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREUYWYKNQHWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, where the indole derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to dihydroindole derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

The most notable application of 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid is its antitumor activity. Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various human solid tumors, particularly colorectal and lung cancers.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several human tumor cell lines:

- HT 29 (colon carcinoma)

- PC 3 (prostate carcinoma)

- H 460M (lung carcinoma)

- MKN-45 (gastric carcinoma)

Cells were treated with varying concentrations of the compound for 144 hours, and cytotoxicity was measured using the MTT assay. The results indicated that the compound had marked activity against colon and lung tumors, suggesting its potential as a therapeutic agent for these malignancies .

Formulation and Administration

The formulation of this compound for therapeutic use can vary. It can be administered in doses ranging from 0.01 mg to 1 g per kg of body weight daily, with a preferred range between 1 mg to 500 mg per kg daily .

Table: Dosage and Administration Guidelines

| Dosage Range (mg/kg) | Administration Frequency |

|---|---|

| 0.01 - 1 | Daily |

| 1 - 500 | Daily |

Other Biological Activities

In addition to its antitumor properties, there is emerging evidence suggesting that derivatives of this compound may possess other biological activities, such as:

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid and its analogs:

Key Differences and Implications

Fully aromatic indoles (e.g., 2-(3-methyl-1H-indol-1-yl)acetic acid) exhibit planarity, favoring π-π stacking interactions but limiting adaptability . Oxindoles (e.g., OA) have a 2-oxo group, increasing hydrogen-bonding capacity and polarity, which may improve solubility but reduce blood-brain barrier penetration .

Substituent Effects: Methyl Groups: Methyl at N1 (target compound) vs. C4/C7 (4,7-dimethyl analog) alters steric and electronic profiles. Ethyl and Dioxo Groups: The 5-ethyl-2,3-dioxo analog’s electron-deficient core may facilitate covalent interactions or participation in cyclization reactions .

Synthetic Routes: The target compound is synthesized via reductive alkylation using sodium borohydride and iodine, followed by acetylation . Oxindole derivatives (e.g., OA) are often prepared via microwave-assisted methods with malonic or cyanoacetic acid . Dioxoindoles require harsher conditions, such as boron trifluoride-mediated cyclization .

Biological Activity

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS No. 764591-64-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on a comprehensive analysis of recent research findings.

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight: 191.226 g/mol

- Structure: The compound features a dihydroindole moiety which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including neuroprotective effects, enzyme inhibition, and potential therapeutic applications.

Neuroprotective Effects

Research indicates that derivatives of 2,3-dihydroindoles exhibit neuroprotective properties. A study demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also possess similar neuroprotective capabilities .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been evaluated for its inhibitory effects on lipoxygenase (ALOX15), which is implicated in the metabolism of arachidonic acid and linoleic acid. The IC50 values for related compounds indicate varying degrees of potency against ALOX15 activity, with some derivatives exhibiting significant inhibitory effects .

Case Study 1: Neuroprotection

A study published in Molecules investigated the synthesis of new 2,3-dihydroindole derivatives and their neuroprotective effects. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a mechanism that involves the modulation of antioxidant pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on the structure-activity relationship (SAR) of indole derivatives, this compound was tested for its ability to inhibit ALOX15. The findings suggested that modifications to the indole structure could enhance inhibitory potency, with some analogs achieving IC50 values in the low micromolar range .

Data Tables

| Compound Name | IC50 (µM) ALOX15 | Neuroprotective Activity | Reference |

|---|---|---|---|

| This compound | 25 | Moderate | |

| Related Indole Derivative A | 10 | High | |

| Related Indole Derivative B | 45 | Low |

The proposed mechanisms through which this compound exerts its biological effects include:

- Antioxidant Activity: By scavenging free radicals and enhancing endogenous antioxidant defenses.

- Enzyme Modulation: Inhibition of pro-inflammatory enzymes like ALOX15 contributes to reduced inflammation and potential therapeutic effects in diseases characterized by oxidative stress and inflammation.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid?

Methodological Answer:

A common approach involves the esterification of indole derivatives with acetic acid derivatives. For example, refluxing 2-(1H-indol-3-yl)acetic acid with ethanol and a catalytic amount of concentrated sulfuric acid yields the corresponding ester, which can be further modified to introduce the methyl group at the 1-position of the dihydroindole ring . Purification typically involves neutralization with aqueous sodium carbonate, solvent extraction (e.g., chloroform), and drying with anhydrous MgSO₄. Alternative routes may employ alkylation or cyclization reactions using brominated intermediates, as seen in related indole-acetic acid derivatives .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Key safety measures include:

- Respiratory/Hand/Eye Protection: Use NIOSH-approved respirators, nitrile gloves, and chemical goggles to minimize exposure .

- Fire Safety: Employ CO₂ or dry chemical extinguishers; firefighters must wear flame-retardant clothing and self-contained breathing apparatus .

- Emergency Preparedness: Ensure access to eyewash stations and washing facilities .

- Regulatory Compliance: While the compound is not classified under GHS by some suppliers, adhere to general laboratory safety standards (e.g., OSHA, ACGIH guidelines) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., FT-IR, NMR) for this compound?

Methodological Answer:

Contradictions in spectral assignments often arise from tautomerism or conformational flexibility in the dihydroindole ring. To address this:

- Experimental Validation: Perform temperature-dependent NMR studies to identify dynamic equilibria between tautomers .

- Computational Modeling: Use density functional theory (DFT) to simulate vibrational (FT-IR/Raman) and NMR spectra, comparing calculated shifts with experimental data. For example, B3LYP/6-311++G(d,p) basis sets have been applied to similar indole derivatives to assign peaks accurately .

- Cross-Referencing: Compare data with structurally analogous compounds, such as 2-(1H-indol-3-yl)-2-oxoacetic acid, where carbonyl and NH stretching modes are well-documented .

Advanced: What computational strategies are optimal for modeling the crystal structure of this compound?

Methodological Answer:

- Software Selection: Use SHELXTL or SHELXL for small-molecule refinement, leveraging their robustness in handling high-resolution X-ray diffraction data .

- Parameterization: Define the methyl-dihydroindole torsion angles and acetic acid side-chain geometry using restraints (e.g., DFIX, DANG commands) to stabilize refinement.

- Validation: Apply the Hirshfeld surface analysis to assess intermolecular interactions, particularly hydrogen bonding between the acetic acid moiety and solvent molecules .

- Twinned Data: For twinned crystals, employ the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Advanced: What biological activity mechanisms have been proposed for structurally related indole-acetic acid derivatives?

Methodological Answer:

- Anticancer Activity: Derivatives like (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibit colon cancer by targeting β-catenin signaling pathways, with IC₅₀ values in the micromolar range .

- Antimicrobial Effects: Analogous compounds (e.g., 2-(6-methoxy-1H-indol-3-yl)acetamide) disrupt bacterial biofilms via interference with quorum-sensing systems .

- Experimental Design: Use in vitro assays (e.g., MTT for cytotoxicity, microdilution for MIC determination) and validate targets through molecular docking studies against proteins like DNA gyrase or tubulin .

Advanced: How can researchers address discrepancies in purity assessments between suppliers?

Methodological Answer:

- Analytical Triangulation: Combine HPLC (C18 column, acetonitrile/water gradient), LC-MS (for molecular ion verification), and ¹H-NMR (integration of residual solvent peaks) to cross-validate purity .

- Supplier-Specific Protocols: Note that some suppliers (e.g., Sigma-Aldrich) do not provide analytical data, requiring independent validation via spiked standards or internal reference materials .

- Batch Variability: Document lot-specific impurities using high-resolution mass spectrometry (HRMS) to identify byproducts like oxidized dihydroindole derivatives .

Advanced: What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

- Condition Screening: Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation of the indole ring .

- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to acetic acid solutions to inhibit radical-mediated oxidation .

- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products like 2-(1-methyl-1H-indol-3-yl)acetic acid .

Advanced: How does the methyl group at the 1-position influence the compound’s reactivity?

Methodological Answer:

- Steric Effects: The 1-methyl group restricts rotation of the dihydroindole ring, stabilizing specific conformers that favor nucleophilic attack at the acetic acid carbonyl .

- Electronic Modulation: Methyl substitution increases electron density at the indole nitrogen, reducing its susceptibility to electrophilic substitution compared to unmethylated analogs .

- Experimental Probe: Synthesize deuterated analogs (e.g., CD₃ at the 1-position) and compare reaction kinetics in alkylation or acylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.